5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18BrN5O and its molecular weight is 400.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Drug Development
Triazole derivatives, including structures similar to "5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide," are synthesized for various medicinal chemistry applications. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates provides a foundation for creating triazole-based scaffolds. These scaffolds are crucial for developing peptidomimetics or biologically active compounds, indicating the compound's relevance in synthesizing potential therapeutic agents (Ferrini et al., 2015).
Antimicrobial and Anticancer Activities
Several triazole derivatives exhibit antimicrobial and anticancer activities, making them valuable in developing new treatments for infections and cancer. For example, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing promise as antimicrobial agents (Bayrak et al., 2009). Similarly, 1,2,4-triazolo[3,4-b]thiadiazole derivatives synthesized from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles have shown in vitro anticancer properties, highlighting the potential of triazole compounds in cancer therapy (Bhat et al., 2004).
Biological Evaluation for Drug Discovery
The structural diversity of triazole derivatives allows for extensive biological evaluations, aiming to identify compounds with significant therapeutic potential. The synthesis and biological evaluation of various 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents demonstrate this approach, contributing to the discovery of new drugs that combat microbial infections effectively (Jadhav et al., 2017).
Properties
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c1-2-12-4-3-5-15(10-12)21-18(25)16-17(20)24(23-22-16)11-13-6-8-14(19)9-7-13/h3-10H,2,11,20H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPMOEODUIRJAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.